3-Nitrophenylacetic acid

Photochemistry Caging Groups Photocleavable Linkers

Photodecarboxylation studies are frequently compromised by isomeric impurities that introduce uncontrolled aci-nitro side reactions. 3-Nitrophenylacetic acid (CAS 1877-73-2) resolves this with a clean decarboxylation pathway (Φ ≈ 0.6) and no aci-nitro intermediate accumulation, delivering reproducible excited-state kinetics unobtainable with the 2- or 4-nitro isomers. • 15-fold higher quantum yield than the ortho isomer - definitive baseline reference for benchmarking nitrobenzylic photochemical uncaging efficiency • Meta-substitution prevents ortho-specific H-transfer and para-specific aci-nitro accumulation, ensuring photo-switching fidelity in azobenzene amino acid synthesis • Validated reverse-phase HPLC conditions (Newcrom R1, LogP 1.45) enable isomer-specific purity verification for QC laboratories monitoring trace 2- or 4-nitro contamination

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 1877-73-2
Cat. No. B014234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrophenylacetic acid
CAS1877-73-2
Synonyms3-Nitro-benzeneacetic Acid;  (m-Nitrophenyl)acetic Acid;  3-Nitrobenzeneacetic Acid;  3-Nitrophenylacetic Acid;  NSC 93911; 
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C8H7NO4/c10-8(11)5-6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,10,11)
InChIKeyWUKHOVCMWXMOOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrophenylacetic Acid Technical Overview


3-Nitrophenylacetic acid (CAS 1877-73-2) is a C-nitro aromatic carboxylic acid belonging to the nitrophenylacetic acid structural isomer series. It is characterized by a melting point of 117–120 °C [1] and a pKa of 3.97 at 25 °C , existing as a cream to pale yellow crystalline solid at room temperature with solubility in water and common organic solvents . The compound serves as a synthetic intermediate for azobenzene amino acids and as a reference standard in photodecarboxylation studies .

Photodecarboxylation reference standard for caging group studies

Precursor for azobenzene amino acid photo-switch synthesis

Crystal engineering scaffold with 3D hydrogen-bonded framework

HPLC isomer separation method development and impurity quantification

3-Nitrophenylacetic Acid Isomer Selectivity


Despite sharing the identical molecular formula (C₈H₇NO₄) and molecular weight (181.15 g/mol), the three nitrophenylacetic acid isomers exhibit functionally divergent behavior in photochemical, chromatographic, and solid-state applications due to positional effects of the nitro substituent [1]. The meta-substituted 3-nitro isomer demonstrates photodecarboxylation quantum yield approximately 15-fold higher than the ortho isomer [2], yet fails to generate the aci-nitro intermediates observed with the para isomer [3]. These differences preclude simple substitution in light-responsive materials, analytical method development, and crystallization studies where intermolecular hydrogen-bonding architecture critically determines material properties [1].

Ortho-nitro isomer (2-nitrophenylacetic acid)

Quantum yield drops ~15-fold (0.04 vs 0.6) due to ortho-specific quenching; photochemical efficiency not transferable.

Para-nitro isomer (4-nitrophenylacetic acid)

Generates aci-nitro intermediates absent in meta isomer, altering reaction pathways and product profiles.

Crystal packing and solid-state properties

Only meta isomer forms a 3D H-bonded framework; recrystallization, solubility, and stability differ across isomers.

3-Nitrophenylacetic Acid Comparative Evidence


Photodecarboxylation Quantum Yield

3-Nitrophenylacetate ion exhibits a photodecarboxylation quantum yield of approximately 0.6 at 367 nm, comparable to the 4-nitro isomer but approximately 15-fold higher than the ortho-nitro isomer (2-nitrophenylacetate), which exhibits a quantum yield of only 0.04 under identical conditions [1][2]. The meta-nitro isomer does not form aci-nitro intermediates detectable by flash photolysis, distinguishing it mechanistically from both ortho and para isomers [1].

Quantum yield
Head-to-head
Φ ≈ 0.6 (meta) vs 0.04 (ortho) at 367 nm
15-fold higher efficiency than ortho isomer; comparable to para.
Aqueous ionized form, ambient temp.
Photochemistry Caging Groups Photocleavable Linkers

Hydrogen-Bonded Framework Architecture

Single-crystal X-ray diffraction analysis reveals that 3-nitrophenylacetic acid crystallizes with a three-dimensional hydrogen-bonded framework structure constructed from zero-dimensional dimer units linked by C–H⋯O(carbonyl) and C–H⋯O(nitro) interactions into one- and two-dimensional substructures [1]. This contrasts with 2-nitrophenylacetic acid, which forms hydrogen-bonded chains of rings [1], and 4-nitrophenylacetic acid, which exhibits a known orthorhombic polymorph [2] and a distinct monoclinic polymorph differing in both molecular conformation and intermolecular contacts [2].

H-bonded framework
Head-to-head
3D network via O–H···O and C–H···O contacts
Unique 3D architecture; ortho forms chains, para layer polymorphs.
SC-XRD, P2₁/c space group.
Crystal Engineering Solid-State Chemistry Polymorph Screening

pKa and Ionization Behavior

3-Nitrophenylacetic acid has an experimentally determined pKa of 3.97 at 25 °C . While direct comparative pKa data for all three nitrophenylacetic acid isomers under identical conditions is limited in the primary literature, the meta-nitro substituent exerts a characteristic inductive electron-withdrawing effect that differs systematically from ortho and para substitution patterns. The pKa value of 3.97 positions the compound's ionization midpoint approximately 2.5 pH units below phenylacetic acid (pKa ~4.31), enabling selective extraction and pH-controlled crystallization protocols .

pKa
Data to verify
pKa = 3.97 at 25°C
Enables pH-selective extraction and crystallization control.
Meta-substituted ionization shift; isomer comparison limited.
Physical Organic Chemistry Analytical Method Development pH-Dependent Solubility

HPLC Separation from Isomeric Impurities

3-Nitrophenylacetic acid can be analyzed using reverse-phase HPLC with a Newcrom R1 column, employing a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) [1]. This method is scalable for preparative separation and suitable for pharmacokinetic applications [1]. Commercial suppliers specify minimum purity of 98% by HPLC , with typical specifications at ≥98.5% or ≥99.0% assay [2]. The compound has a calculated LogP of 1.45, which governs its reverse-phase retention characteristics [1].

HPLC separation
Method context
LogP 1.45, purity ≥98% (RP-HPLC)
Validated method for isomer resolution on Newcrom R1.
Isocratic MeCN/water/H₃PO₄ mobile phase.
Analytical Chemistry Quality Control Impurity Profiling

Mild Oxidation Synthetic Route

3-Nitrophenylacetic acid can be obtained by mild oxidation of 4-aminophenylacetic acid using potassium peroxymonosulfate as the oxidizing agent in acetone . This synthetic route contrasts with direct nitration of phenylacetic acid, which typically yields a mixture of ortho and para isomers (2- and 4-nitrophenylacetic acids) requiring subsequent separation [1]. The oxidation method provides regioselective access to the meta-nitro isomer without the isomeric separation burden associated with electrophilic aromatic nitration.

Synthetic route
Reported
Oxidation of 4-aminophenylacetic acid with Oxone®
Regioselective meta access without isomeric nitration mixture.
Mild conditions, avoids ortho/para co-products.
Organic Synthesis Process Chemistry Building Block Procurement

Absence of aci-Nitro Intermediates

Flash photolysis studies demonstrate that while ortho- and para-nitrophenylacetate ions generate spectrally identifiable aci-nitro intermediates upon photolysis, the meta-nitro isomer (3-nitrophenylacetate) does not produce detectable aci-nitro intermediates [1]. This mechanistic divergence stems from the inability of the meta-nitro group to stabilize the nitrobenzyl carbanion via resonance, which is essential for aci-nitro formation in ortho and para systems [1][2].

aci-Nitro intermediates
Head-to-head
Absent in meta isomer; present in ortho/para
Clean decarboxylation without colored intermediate species.
Flash photolysis detection; resonance-based mechanism.
Mechanistic Photochemistry Reaction Kinetics Flash Photolysis

3-Nitrophenylacetic Acid Applications


Azobenzene Photo-Switch Synthesis

3-Nitrophenylacetic acid serves as a key precursor in the synthesis of azobenzene amino acids, which function as photo-inducible conformational switches in polypeptides . The meta-nitro substitution pattern facilitates the required coupling chemistry without the photochemical side reactions (e.g., ortho-specific hydrogen transfer or para-specific aci-nitro accumulation) that would compromise the photo-switching fidelity of the final azobenzene construct [1].

Reference Standard for Photodecarboxylation

The high quantum yield (Φ ≈ 0.6) and clean decarboxylation pathway of 3-nitrophenylacetate—free from aci-nitro intermediate complications—make this compound an ideal reference standard for benchmarking photochemical uncaging efficiency and for investigating excited-state dynamics in nitrobenzylic systems . Its behavior provides a baseline against which ortho- and para-substituted caging group performance can be quantitatively compared.

Crystal Engineering with 3D Frameworks

Researchers investigating supramolecular synthons, hydrogen-bonded frameworks, or crystal packing effects should select 3-nitrophenylacetic acid when a three-dimensional hydrogen-bonded architecture is required . The compound's unique combination of O–H⋯O, C–H⋯O(carbonyl), and C–H⋯O(nitro) interactions produces a dimensionality of framework not observed in the 2-nitro (chain-based) or 4-nitro (layer-based) isomers .

HPLC Impurity Quantification

With established reverse-phase HPLC conditions on Newcrom R1 columns and a defined LogP of 1.45, 3-nitrophenylacetic acid serves as a calibration standard for developing analytical methods to separate and quantify nitroaromatic positional isomers . This is particularly relevant for quality control laboratories monitoring isomeric purity in pharmaceutical intermediates where even trace contamination by the 2- or 4-nitro isomers could affect downstream synthesis .

Application
Selection Property
Validation Focus
Azobenzene photo-switch synthesis
Meta-substitution avoids ortho quenching and para aci-nitro side paths
Photo-switching fidelity and coupling efficiency
Photodecarboxylation reference standard
High quantum yield and aci-nitro-free pathway
Benchmarking uncaging efficiency against ortho/para caging groups
Crystal engineering with 3D frameworks
Unique 3D hydrogen-bonded network topology
Recrystallization reproducibility and solid-state stability
HPLC impurity quantification
Defined LogP and reverse-phase retention behavior
Isomeric resolution and method robustness for QC workflows

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